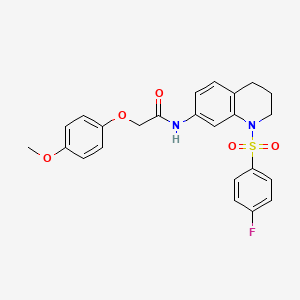

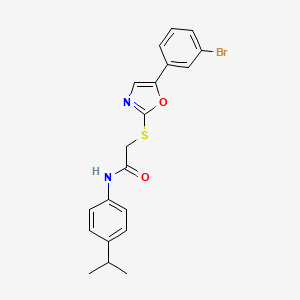

![molecular formula C15H8Cl2N4O3S B2552707 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 392244-20-1](/img/structure/B2552707.png)

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide" is a bioactive molecule that may be related to various compounds studied for their potential antitumor activities and physicochemical properties. While the specific compound is not directly studied in the provided papers, similar compounds with chloro, nitro, and thiadiazole groups have been synthesized and analyzed for their biological activities and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the displacement of chloro groups and the formation of amides or esters. For example, the synthesis of regioisomers of a hypoxia-selective cytotoxin involved displacement with diethanolamine, followed by dimesylation and mesylate displacement with LiCl . Another synthesis method for a thiadiazole compound involved ring opening to produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . These methods suggest that the synthesis of the compound may involve similar strategies of functional group interconversion and nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of a similar benzamide compound was confirmed by IR and single-crystal X-ray diffraction studies . The crystal structure of another benzamide derivative was determined to adopt a monoclinic space group with specific unit cell parameters . These findings indicate that the molecular structure of "this compound" could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of related compounds includes ring opening, cyclization, and rearrangement reactions. For instance, a thiadiazole compound undergoes ring opening to produce a thioketene intermediate . Another compound, an imidazo[2,1-b][1,3]thiazole, underwent rearrangement in the presence of hydrochloric acid . These reactions demonstrate the potential chemical transformations that the compound may undergo under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied extensively. For example, the physicochemical properties of a bioactive thiadiazole compound were determined, including vapor pressure, solubility, and distribution coefficients . The crystal structure and spectroscopic properties of another benzamide derivative were investigated along with its biological activity . These studies provide insights into the potential properties of "this compound," such as solubility, stability, and reactivity.

Scientific Research Applications

Corrosion Inhibition

One application of 1,3,4-thiadiazole derivatives is as corrosion inhibitors for metals. A study investigated the inhibition properties of some new 2,5-disubstituted 1,3,4-thiadiazoles, including similar compounds, on the corrosion behavior of mild steel in acidic solutions. These compounds were found to exhibit good inhibition properties, indicating their potential application in protecting metals from corrosion in industrial processes (Bentiss et al., 2007).

Crystal Engineering

Another research focus is on crystal engineering using hydrogen bonds and halogen bonds involving compounds with similar structures. Studies have demonstrated that such compounds can form complex crystal structures with applications in materials science and pharmaceuticals, highlighting the potential for designing novel crystal forms for improved material properties (Saha et al., 2005).

Polymer Chemistry

Thiadiazole derivatives have been utilized in the synthesis of new types of soluble thermally stable polymers. Research in this area has led to the development of polymers with enhanced thermal stability and solubility, which are crucial for high-performance materials used in various industrial and technological applications (Mehdipour-Ataei & Hatami, 2007).

Pharmaceutical Applications

Significant efforts have been directed towards exploring the anticonvulsant and antimicrobial activities of thiadiazole derivatives. For instance, the development of quality control methods for promising anticonvulsant compounds derived from 1,3,4-thiadiazoles has demonstrated their potential in pharmaceutical applications, indicating the scope for developing new therapeutics based on these structures (Sych et al., 2018). Additionally, synthesis efforts have led to new compounds with antiviral activities, suggesting their use in treating viral infections (Chen et al., 2010).

Corrosion Protection and Material Science

Research on the inhibition performances of thiadiazole derivatives against the corrosion of iron has used quantum chemical and molecular dynamics simulation studies. This work supports the potential application of these compounds in protecting industrial materials against corrosion, contributing to longer material lifespans and reduced maintenance costs (Kaya et al., 2016).

Mechanism of Action

properties

IUPAC Name |

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4O3S/c16-10-4-2-1-3-9(10)14-19-20-15(25-14)18-13(22)8-5-6-11(17)12(7-8)21(23)24/h1-7H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERPKYBBYQVHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

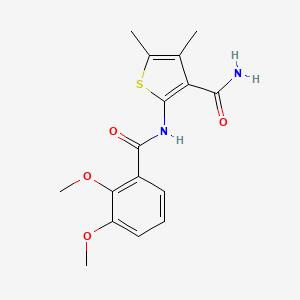

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)